
Benzotrichloride
Overview
Description
Benzotrichloride (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a chlorinated aromatic hydrocarbon. It is a colorless to yellowish liquid with a penetrating odor, insoluble in water but soluble in organic solvents. Industrially, it is synthesized via the radical chlorination of toluene under UV light, yielding a mixture of mono-, di-, and trichlorinated derivatives. Subsequent purification isolates this compound .
Preparation Methods
Continuous Photolytic Chlorination of Toluene
Reaction Mechanism and Process Design
The continuous production of benzotrichloride from toluene involves a two-step photolytic chlorination process . In the first step, toluene undergoes progressive chlorination under ultraviolet light to form benzyl chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂). The reaction proceeds via free-radical intermediates, with chlorine (Cl₂) introduced incrementally to avoid overchlorination. Temperatures are maintained between 70°C and 190°C across at least two sequential reactors to ensure gradual conversion .
Key parameters for the first step include:
-
Chlorine stoichiometry : 80–96% of the total required for full conversion to this compound.
-
Residence time : Optimized to prioritize benzal chloride formation while minimizing nuclear chlorination by-products.
Secondary Chlorination with Diluted Chlorine
The second step targets residual benzyl chloride and benzal chloride, converting them to this compound using excess chlorine diluted with inert gases like nitrogen . This stage operates at 70–190°C across multiple reactors, with the chlorine-to-inert-gas ratio progressively reduced from 10:1 in the initial vessel to 1:10 in subsequent vessels. This dilution mitigates unwanted side reactions, such as aromatic ring chlorination, which can degrade product purity.
Process Optimization
-
Residence time ratio : A 1:4 ratio between the first and second steps ensures complete conversion .
-
Reactor volume scaling : The final reactor in the second stage is 2–3 times larger than preceding vessels to accommodate slower reaction kinetics .
Performance Data and By-Product Control
Data from a nine-reactor cascade system (Table 1) demonstrates the efficacy of this method . The final product achieves 94.4% this compound purity with only 0.2% residual benzal chloride and 5.2% nondistillable by-products.
Table 1: Continuous Chlorination Process Metrics
Parameter | Value |
---|---|
Toluene feed rate | 185 kg/h |
Chlorine input (Step 1) | 526 kg/h (86–96% stoichiometric) |
Residence time (Step 1) | 5.7 hours |
Residence time (Step 2) | 23.9 hours |
Final product purity | 94.4% this compound |
Friedel-Crafts Catalyzed Chlorination of Polyhalogenated Aromatics
Reaction Overview
An alternative method involves chlorinating polyhalogenated benzotrifluorides using Friedel-Crafts catalysts like titanium tetrachloride (TiCl₄) . This approach substitutes fluorine atoms with chlorine, leveraging the catalyst’s Lewis acidity to facilitate electrophilic aromatic substitution.
Synthetic Procedure
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Starting material : 1,2,3-Trichlorobenzene reacts with hydrogen fluoride (HF) and carbon tetrachloride (CCl₄) at 140°C under pressure to form 2,3,4-trichlorobenzotrifluoride.
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Chlorination : The intermediate is treated with chlorine gas in the presence of iron sulfide (FeS) at 60–110°C, yielding 2,3,4,5-tetrachlorobenzotrifluoride.
Critical Conditions
-
Temperature gradient : Ramped from 60°C to 110°C to control reaction kinetics.
Table 2: Friedel-Crafts Chlorination Metrics
Parameter | Value |
---|---|
Substrate | 1,2,3-Trichlorobenzene |
Catalyst | TiCl₄ (40 mL) + FeS (15 g) |
Reaction time | 15 hours |
Product yield | 975 g (89% efficiency) |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The continuous photolytic method excels in large-scale production, achieving >94% purity with minimal manual intervention . In contrast, the Friedel-Crafts approach requires specialized catalysts and multistep synthesis, limiting its industrial applicability .
By-Product Management
Nuclear chlorination by-products remain a challenge in both methods. The photolytic process reduces these to 5.2% through inert gas dilution , whereas the Friedel-Crafts route necessitates post-reaction distillation to isolate this compound .
Scientific Research Applications
Industrial Applications
1. Chemical Intermediate
Benzotrichloride is predominantly used as an intermediate in the synthesis of various chemicals. The most notable derivative is benzoyl chloride, which further leads to the production of benzoyl peroxide, a key ingredient in many polymerization reactions and as a radical initiator in plastics manufacturing .
2. Dye Manufacturing
The dye industry extensively employs this compound for producing various dyes and pigments. It acts as a precursor for several colorants used in textiles and plastics, enhancing their aesthetic appeal and stability .
3. Pharmaceuticals
In the pharmaceutical sector, this compound serves as a building block for synthesizing active pharmaceutical ingredients (APIs). It is involved in producing medications for acne treatment, cardiovascular diseases, and other therapeutic applications .
4. Agrochemicals
this compound is also used in formulating agrochemicals such as herbicides and insecticides. Its role as an intermediate allows for the development of compounds that promote plant growth and protect crops from pests .
5. UV Stabilizers
this compound contributes to the production of UV-absorbing compounds that are critical in protecting plastics and coatings from degradation due to sunlight exposure. These stabilizers are essential for extending the lifespan of outdoor products .
Health and Safety Considerations
Despite its industrial utility, this compound is recognized as a carcinogen and poses several health risks upon exposure. Studies have shown that inhalation or dermal contact can lead to severe health issues, including lung cancer and skin malignancies . Safety measures must be implemented to mitigate exposure risks among workers handling this compound.
Case Studies
Case Study 1: Carcinogenicity Studies
Research conducted on mice exposed to this compound vapor indicated a high incidence of tumors, particularly lung adenomas and skin carcinomas. In one study, 53% of exposed mice developed pulmonary tumors after prolonged exposure . This highlights the importance of understanding the compound's toxicological profile.
Case Study 2: Industrial Exposure Risks
A study examining workers in factories producing benzoyl chloride found a correlation between occupational exposure to this compound and increased rates of lung cancer and lymphomas. This underscores the need for stringent safety protocols in industries utilizing this chemical .
Mechanism of Action
The primary mechanism of action of benzotrichloride involves its reactivity at the chlorinated α-carbon. This reactivity allows it to undergo various substitution and condensation reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Hazards :
- Corrosive to skin, eyes, and mucous membranes due to hydrolysis into benzoic acid and hydrochloric acid .
- Classified as a probable human carcinogen (Group 2A) by IARC and EPA, with evidence of forestomach and lung tumors in animal studies .
- Acute toxicity includes respiratory irritation and central nervous system effects, with an oral LD₅₀ of 6 mg/kg in rats .
Benzyl Chloride (C₆H₅CH₂Cl)
- Structure: Monochlorinated toluene.
- Synthesis : Produced by chlorinating toluene at lower temperatures or via the Blanc chloromethylation reaction .
- Reactivity : Hydrolyzes to benzyl alcohol; less reactive than benzotrichloride due to fewer electron-withdrawing chlorine atoms .
- Applications : Precursor to benzyl esters, quaternary ammonium compounds, and plastics .
- Toxicity: Less carcinogenic than this compound. Oral LD₅₀ in rats is ~250 mg/kg, indicating lower acute toxicity .
Benzal Chloride (C₆H₅CHCl₂)
- Structure : Dichlorinated toluene.
- Synthesis : Intermediate in the chlorination of toluene to this compound .
- Reactivity : Hydrolyzes to benzaldehyde; intermediate reactivity between benzyl chloride and this compound .
- Applications : Used in dye intermediates and perfumes.
- Toxicity: Carcinogenic in animal studies but less potent than this compound .
Benzoyl Chloride (C₆H₅COCl)
- Structure : Acyl chloride derivative of benzoic acid.
- Synthesis : Prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride .
- Reactivity : Hydrolyzes to benzoic acid; reacts with amines to form amides.
- Applications: Key reagent in synthesizing benzophenone, peroxides, and pharmaceuticals .
- No significant tumor incidence observed in inhalation studies .
Benzotrifluoride (C₆H₅CF₃)
- Structure : Trifluoromethyl derivative of toluene.
- Synthesis : Fluorination of this compound using SbF₃ or HF .
- Reactivity : High thermal stability due to strong C–F bonds; hydrophobic constant (π = 3.0) higher than trifluoromethylpyridine (π = 1.7), influencing bioavailability .
- Applications : Solvent in electronics and precursor to agrochemicals.
Table 1: Key Properties and Comparisons
Property | This compound | Benzyl Chloride | Benzal Chloride | Benzoyl Chloride | Benzotrifluoride |
---|---|---|---|---|---|
Formula | C₆H₅CCl₃ | C₆H₅CH₂Cl | C₆H₅CHCl₂ | C₆H₅COCl | C₆H₅CF₃ |
Molecular Weight | 195.47 g/mol | 126.58 g/mol | 161.03 g/mol | 140.57 g/mol | 146.11 g/mol |
Hydrolysis Products | Benzoic acid + HCl | Benzyl alcohol | Benzaldehyde | Benzoic acid | No hydrolysis |
Carcinogenicity | Probable (IARC 2A) | Limited evidence | Limited evidence | Not classified | Not classified |
Key Applications | Dyes, UV stabilizers | Plastics, quaternary ammonium salts | Perfumes, dyes | Benzophenone synthesis | Agrochemicals, solvents |
Acute Toxicity (LD₅₀, rat oral) | 6 mg/kg | ~250 mg/kg | ~200 mg/kg | ~2,500 mg/kg | ~3,000 mg/kg |
Biological Activity
Benzotrichloride (BTC), a chlorinated aromatic compound, is primarily recognized for its role as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals. Its biological activity, particularly its carcinogenicity and mutagenicity, has been the subject of extensive research. This article reviews the biological effects of this compound, highlighting findings from various studies, including case studies and experimental data.
This compound is characterized by the chemical formula C7HCl3 and is known for its high reactivity due to the presence of multiple chlorine atoms. Studies indicate that BTC undergoes metabolic conversion primarily to benzoic acid, which is excreted in urine as hippuric acid (Yu and Nietschmann, 1980). The absorption half-life of BTC in rats is approximately 3 hours, with peak blood concentrations observed at 4 hours post-administration (EPA, 2024).
Carcinogenicity Studies
This compound has been implicated in various carcinogenicity studies, particularly concerning occupational exposure. Notably:
- Inhalation Studies : Research indicates that inhalation of this compound vapor leads to a significant incidence of tumors in laboratory animals. In a study where mice were exposed to BTC vapor for 30 minutes daily over several months, pulmonary tumors developed in 81.1% of exposed mice compared to controls (Science.gov, 2018) . Skin tumors were also observed in 27% of cases.
- Skin Application Studies : In skin application studies on female mice, BTC demonstrated notable tumorigenic potential, with results indicating a direct correlation between exposure duration and tumor incidence (IARC, 1983) .
Mutagenicity
The mutagenic potential of this compound has been assessed through various methodologies:
- Bacterial Assays : BTC has shown mutagenic activity in bacterial systems. Positive results were obtained in assays involving Salmonella typhimurium and Escherichia coli when metabolic activation was present (Yasuo et al., 1978). However, some studies reported conflicting results regarding sister chromatid exchanges (Jagannath, 1978) .
- DNA Damage : Experimental evidence suggests that BTC induces DNA damage and mutations in bacterial models. In particular, lung adenomas from BTC-treated mice exhibited mutations in the K-ras proto-oncogene, indicating a potential mechanism for its carcinogenic effects (You et al., 1993) .
Case Studies
Several case studies have documented the health impacts of this compound exposure among workers:
- Occupational Exposure : Workers in industries producing benzoyl chloride, which involves BTC as an intermediate, have shown increased incidences of lung cancer and malignant lymphomas (Science.gov, 2018) . The correlation between prolonged exposure to BTC and these malignancies underscores its potential as a significant occupational hazard.
Summary of Findings
The biological activity of this compound reveals critical insights into its carcinogenic and mutagenic properties. Key findings can be summarized as follows:
Study Type | Findings |
---|---|
Inhalation Studies | High incidence of pulmonary tumors (81.1%) in mice after exposure |
Skin Application | Tumorigenic potential confirmed through skin application studies |
Mutagenicity Assays | Induction of mutations in bacterial systems; positive results with metabolic activation |
Occupational Health | Increased risk of lung cancer and lymphomas among exposed workers |
Chemical Reactions Analysis
Hydrolysis Reactions
Benzotrichloride undergoes rapid hydrolysis in aqueous environments, forming benzoic acid and hydrochloric acid:
Reaction :
Key Data :
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Byproducts : HCl (corrosive) and benzoic acid (precursor for further metabolites) .
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Mechanism : Nucleophilic substitution (Sₙ1) at the α-carbon, facilitated by the electron-withdrawing effect of chlorine atoms .
Biological Hydrolysis :
In vivo studies show this compound metabolizes to hippuric acid via benzoic acid and benzoyl-CoA intermediates, with 90% excreted in urine .
Substitution Reactions
The trichloromethyl group participates in nucleophilic substitutions, enabling synthesis of derivatives.
Formation of 2,4-Dihydroxybenzophenone
Reaction :
Use : UV stabilizer in plastics and coatings .
Industrial Production via Chlorination
This compound is synthesized through radical chlorination of toluene:
Stepwise Chlorination :
Step | Reaction | Catalyst |
---|---|---|
1 | C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl | Light or peroxides |
2 | C₆H₅CH₂Cl + Cl₂ → C₆H₅CHCl₂ + HCl | Light or peroxides |
3 | C₆H₅CHCl₂ + Cl₂ → C₆H₅CCl₃ + HCl | Light or peroxides |
Key Notes :
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Yield : Industrial production capacity reached 80,000 tonnes/year (2000) .
-
Byproducts : Benzyl chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂) are intermediates .
Hazardous Reactivity
This compound exhibits violent reactions under specific conditions:
Safety Note : Reacts with moisture in air, releasing HCl fumes .
Mechanistic Insights
Q & A
Q. Basic: What safety protocols are essential when handling benzotrichloride in laboratory settings?
Answer: Essential protocols include:
- Establishing regulated, marked areas for handling/storage to limit exposure .
- Using PPE: Viton gloves, splash-resistant goggles, face shields, and protective clothing to prevent skin/eye contact .
- Installing emergency showers and eyewash stations in immediate work areas .
- Prohibiting eating, drinking, or smoking in areas where this compound is used .
- Implementing prompt decontamination procedures (e.g., washing exposed skin immediately) .
Q. Advanced: How should researchers design experiments to minimize occupational exposure during this compound studies?
Answer: Advanced experimental design requires:
- Engineering controls : Use fume hoods or closed systems to prevent vapor inhalation .
- Exposure monitoring : Air sampling to ensure concentrations remain below regulatory ceilings (e.g., ACGIH’s 0.8 mg/m³ ceiling) .
- Contamination management : Dedicated laundering of lab coats by trained personnel and avoiding take-home exposure risks .
- Training : Pre-experiment safety training on spill response and compatibility (e.g., avoiding contact with amines or metals like aluminum) .
Q. Basic: What are the primary health risks associated with acute and chronic this compound exposure?
Answer:
- Acute effects : Severe skin burns, respiratory irritation (coughing, wheezing), and mucous membrane damage .
- Chronic effects : Neurotoxicity (headaches, insomnia), hepatotoxicity, and thyroid dysfunction .
- Carcinogenicity : Classified as a probable human carcinogen by IARC and EPA due to lung tumor induction in mice .
Q. Advanced: How can researchers resolve contradictions between in vivo carcinogenicity data and in vitro mechanistic studies?
Answer:
- Cross-model validation : Replicate findings in multiple animal models (e.g., A/J mice) and human cell lines .
- Molecular analysis : Use PCR and DNA sequencing to identify mutation patterns (e.g., K-ras codon 12 mutations in murine lung tumors) .
- Dose-response alignment : Compare inhalation vs. oral exposure routes to reconcile disparities in tumor incidence .
Q. Basic: What analytical methods are recommended for detecting this compound in environmental samples?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : For quantifying trace levels in water or air .
- High-performance liquid chromatography (HPLC) : To separate this compound from degradation byproducts (e.g., benzoic acid) .
- Surface water sampling : Follow protocols from studies detecting this compound in aquatic environments .
Q. Advanced: What molecular techniques are used to identify genotoxic effects of this compound?
Answer:
- Genomic sequencing : Detect point mutations (e.g., GC→AT transitions in K-ras) using targeted PCR amplification .
- Comet assays : Assess DNA strand breaks in exposed cell lines .
- Metabolite profiling : Track this compound derivatives (e.g., benzoyl chloride) via LC-MS to link metabolites to genotoxicity .
Q. Basic: How is this compound synthesized and purified for research applications?
Answer:
- Synthesis : Chlorination of toluene under UV light, yielding a mixture of mono-, di-, and tri-chlorinated derivatives .
- Purification : Fractional distillation to isolate this compound, minimizing residual chlorine content (<0.01%) .
- Quality control : Verify purity via NMR and FT-IR spectroscopy .
Q. Advanced: How can reaction conditions be optimized for this compound in organic synthesis?
Answer:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency while avoiding side reactions .
- Temperature control : Maintain 80–100°C to favor trichlorination over dichloride formation .
- Solvent systems : Employ inert solvents (e.g., CCl₄) to stabilize intermediates and reduce hydrolysis .
- Safety optimization : Conduct small-scale reactions in sealed reactors to mitigate vapor release .
Properties
IUPAC Name |
trichloromethylbenzene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
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Molecular Formula |
C7H5Cl3, Array | |
Record name | BENZOTRICHLORIDE | |
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Related CAS |
25838-95-3 | |
Record name | Benzene, (trichloromethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1020148 | |
Record name | Benzotrichloride | |
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Molecular Weight |
195.5 g/mol | |
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Physical Description |
Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |
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Boiling Point |
429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |
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Flash Point |
260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |
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Solubility |
Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzotrichloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |
CAS No. |
98-07-7, 30583-33-6 | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzotrichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotrichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, trichloromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030583336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOTRICHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzotrichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOTRICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62VHG99AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.